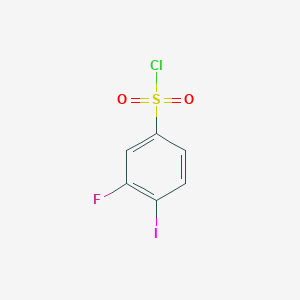
3-Fluoro-4-iodobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-iodobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides It is characterized by the presence of a fluorine atom at the third position, an iodine atom at the fourth position, and a sulfonyl chloride group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-iodobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 3-fluoro-4-iodobenzene using chlorosulfonic acid (ClSO3H) in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of 3-fluoro-4-iodobenzene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
Coupling Reactions: The iodine atom in the compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts for Coupling Reactions: Palladium (Pd) catalysts, such as Pd(PPh3)4
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Cross-Coupled Products: Formed by coupling reactions with aryl or alkyl groups
Aplicaciones Científicas De Investigación
3-Fluoro-4-iodobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-iodobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The fluorine and iodine atoms can also influence the compound’s reactivity and selectivity in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzenesulfonyl Chloride: Lacks the fluorine atom at the third position.
3-Fluoro-4-chlorobenzene-1-sulfonyl Chloride: Contains a chlorine atom instead of iodine at the fourth position.
4-Fluoro-2-iodobenzene-1-sulfonyl Chloride: Has the fluorine and iodine atoms at different positions on the benzene ring.
Uniqueness
3-Fluoro-4-iodobenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and selectivity
Propiedades
Número CAS |
874839-62-0 |
|---|---|
Fórmula molecular |
C6H3ClFIO2S |
Peso molecular |
320.51 g/mol |
Nombre IUPAC |
3-fluoro-4-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClFIO2S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3H |
Clave InChI |
ARUBNSUFXYLORQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B13456876.png)
![Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13456883.png)
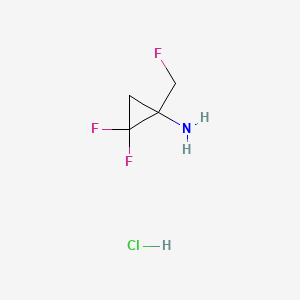
![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)
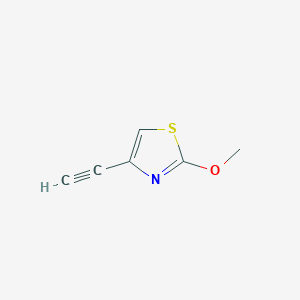
![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
amine hydrochloride](/img/structure/B13456932.png)
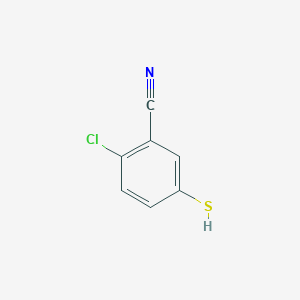
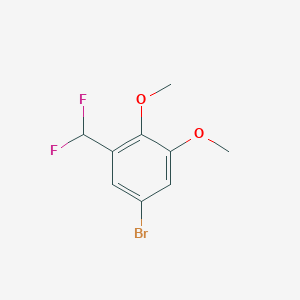
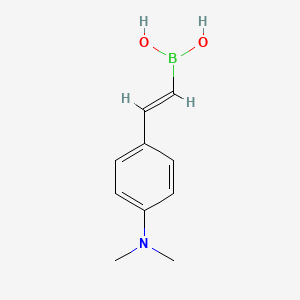
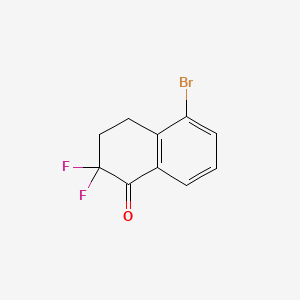
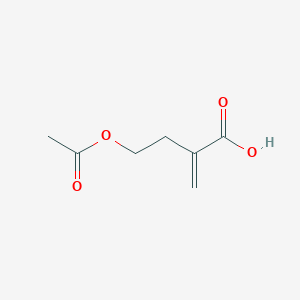
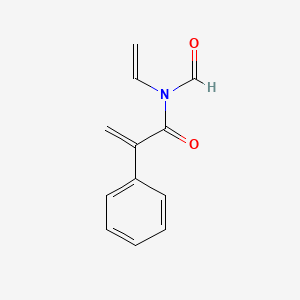
![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
